molecular formula C21H27N5O3 B12549934 Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide CAS No. 145047-56-9

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide

Cat. No.: B12549934
CAS No.: 145047-56-9
M. Wt: 397.5 g/mol
InChI Key: ZDBDBUCDQWBJOE-UHFFFAOYSA-N
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Description

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The final steps involve the addition of the dimethylaminoethyl groups and the oxidation to form the 2-oxide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dione functionality.

    Substitution: The dimethylaminoethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,9-bis[(2-aminoethyl)amino]benzo(g)isoquinoline-5,10-dione: Known for its antineoplastic properties.

    Pixantrone: An antineoplastic agent with a similar core structure but different functional groups.

Uniqueness

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

145047-56-9

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

6,9-bis[2-(dimethylamino)ethylimino]-2,5-dihydroxybenzo[g]isoquinolin-10-one

InChI

InChI=1S/C21H27N5O3/c1-24(2)11-8-22-16-5-6-17(23-9-12-25(3)4)19-18(16)20(27)14-7-10-26(29)13-15(14)21(19)28/h5-7,10,13,27,29H,8-9,11-12H2,1-4H3

InChI Key

ZDBDBUCDQWBJOE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=C3C=CN(C=C3C2=O)O)O

Origin of Product

United States

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